N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine
CAS No.: 1016789-76-6
Cat. No.: VC8190362
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016789-76-6 |
|---|---|
| Molecular Formula | C10H16N2O3 |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | (4-hydroxyiminopiperidin-1-yl)-(oxolan-2-yl)methanone |
| Standard InChI | InChI=1S/C10H16N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h9,14H,1-7H2 |
| Standard InChI Key | XRHXBCAUOKMJKD-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)C(=O)N2CCC(=NO)CC2 |
| Canonical SMILES | C1CC(OC1)C(=O)N2CCC(=NO)CC2 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, (4-hydroxyamino)-1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylidene, underscores its unique structure (Table 1). The piperidin-4-ylidene core is a six-membered ring with a nitrogen atom and an exocyclic double bond, while the oxolane-2-carbonyl group introduces a tetrahydrofuran ring fused to a carbonyl moiety. The hydroxylamine (-NHOH) substituent at the 4-position confers redox activity and nucleophilic potential.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1016789-76-6 |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | (4-Hydroxyamino)-1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylidene |
Synthetic Pathways and Optimization
Primary Synthesis Route
The synthesis of N-[1-(oxolane-2-carbonyl)piperidin-4-ylidene]hydroxylamine involves a multi-step sequence starting from 4-piperidone (Scheme 1). In the first step, 4-piperidone undergoes condensation with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., dimethylformamide) to form the corresponding oxime. Subsequent acylation with oxolane-2-carbonyl chloride introduces the tetrahydrofuran-carbonyl group. The final step involves deprotection under acidic conditions to yield the target compound.
Scheme 1: Simplified Synthetic Pathway
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Oxime Formation:
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Acylation:
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Deprotection:
Alternative Methods
Reactivity and Stability
Hydroxylamine Reactivity
The hydroxylamine group (-NHOH) is redox-active, capable of undergoing oxidation to nitroso derivatives or reduction to amines. In acidic conditions, it can act as a nucleophile, participating in condensation reactions with carbonyl compounds . For instance, in the presence of aldehydes, it may form nitrones, which are valuable intermediates in cycloaddition reactions.
Stability Profile
The compound exhibits moderate stability in anhydrous, oxygen-free environments but is susceptible to hydrolysis in aqueous acidic or basic conditions. Thermal decomposition occurs above 150°C, as evidenced by thermogravimetric analysis (TGA) data.
Challenges and Future Directions
Synthetic Challenges
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Low Yields: The final deprotection step often results in yields below 50%, necessitating optimization of reaction conditions.
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Purification Difficulties: The compound’s polarity complicates chromatographic separation, requiring specialized techniques like hydrophilic interaction chromatography (HILIC).
Research Opportunities
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